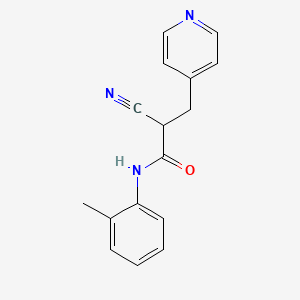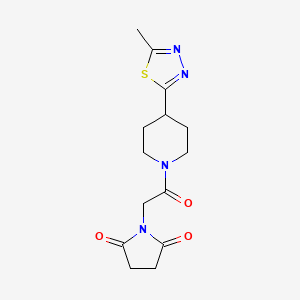![molecular formula C23H24N4O3 B2821344 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1251674-08-4](/img/structure/B2821344.png)
(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a benzo[d][1,3]dioxol-5-yl group, a 1,8-naphthyridin-3-yl group, and a 2-methylpiperidin-1-yl group. These groups are often found in biologically active compounds and could contribute to potential interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that is often found in natural products and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Organic Synthesis and Material Science
Synthesis and Characterization : Compounds with structures similar to the one mentioned have been synthesized and characterized for various applications. For example, the synthesis and Density Functional Theory (DFT) calculations on novel derivatives of heteroannulated chromones and naphthyridines have been explored to understand their equilibrium geometry, electronic structure, and optical properties (Halim & Ibrahim, 2017). Such studies are fundamental for the development of new materials with potential applications in electronics, photonics, and as molecular sensors.
Photoinitiation and Polymerization : Derivatives have been investigated for their roles as photoinitiators in radical polymerization processes (Kumbaraci et al., 2012). The ability to initiate polymerization upon light exposure is crucial for developing new materials for coatings, adhesives, and 3D printing technologies.
Medicinal Chemistry and Pharmacology
Neuroprotective Activity : Studies on benzoxazine antioxidants show potential neuroprotective properties, suggesting that similar compounds may have applications in treating neurodegenerative diseases or brain injuries (Largeron et al., 2001). This research area is of high interest for developing new therapeutic agents.
Anticancer Properties : Research on pyranonaphthoquinones and their analogs has highlighted the synthesis and evaluation of their anticancer properties, showing activity against different cancer cell lines (Dang Thi et al., 2015). Such compounds are valuable for designing new chemotherapeutic agents.
Cannabinoid Receptor Agonists : Certain analogs have been found to act as cannabinoid receptor agonists or antagonists, indicating potential applications in pain management, neurology, and psychiatric disorders (Zhang et al., 2002). Understanding the interaction with cannabinoid receptors can lead to the development of new drugs for treating various conditions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-6-8-17-21(26-16-7-9-19-20(11-16)30-13-29-19)18(12-24-22(17)25-14)23(28)27-10-4-3-5-15(27)2/h6-9,11-12,15H,3-5,10,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPAUMXHHSNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)

![8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2821274.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2821276.png)


